

Physicochemical characteristics of "Ionizable lipid-1"

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Compound of Interest

Compound Name: *Ionizable lipid-1*

Cat. No.: *B10861685*

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As "ionizable lipid-1" is a generic placeholder, this technical guide focuses on DLin-MC3-DMA, a well-characterized and clinically significant ionizable lipid, as a representative example. DLin-MC3-DMA was a key component in the first FDA-approved siRNA therapeutic, Onpattro®, for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for lipid nanoparticle formulation, and its mechanism of action for intracellular drug delivery.

Physicochemical Characteristics

DLin-MC3-DMA ((6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is a synthetic, ionizable cationic lipid specifically designed for the delivery of nucleic acid-based therapeutics such as siRNA and mRNA.[3][4] Its structure features a tertiary amine head group, which is ionizable, and two linoleyl tails, which are unsaturated lipid chains.[5] This unique structure is critical for its function in encapsulating and delivering nucleic acid payloads.

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.

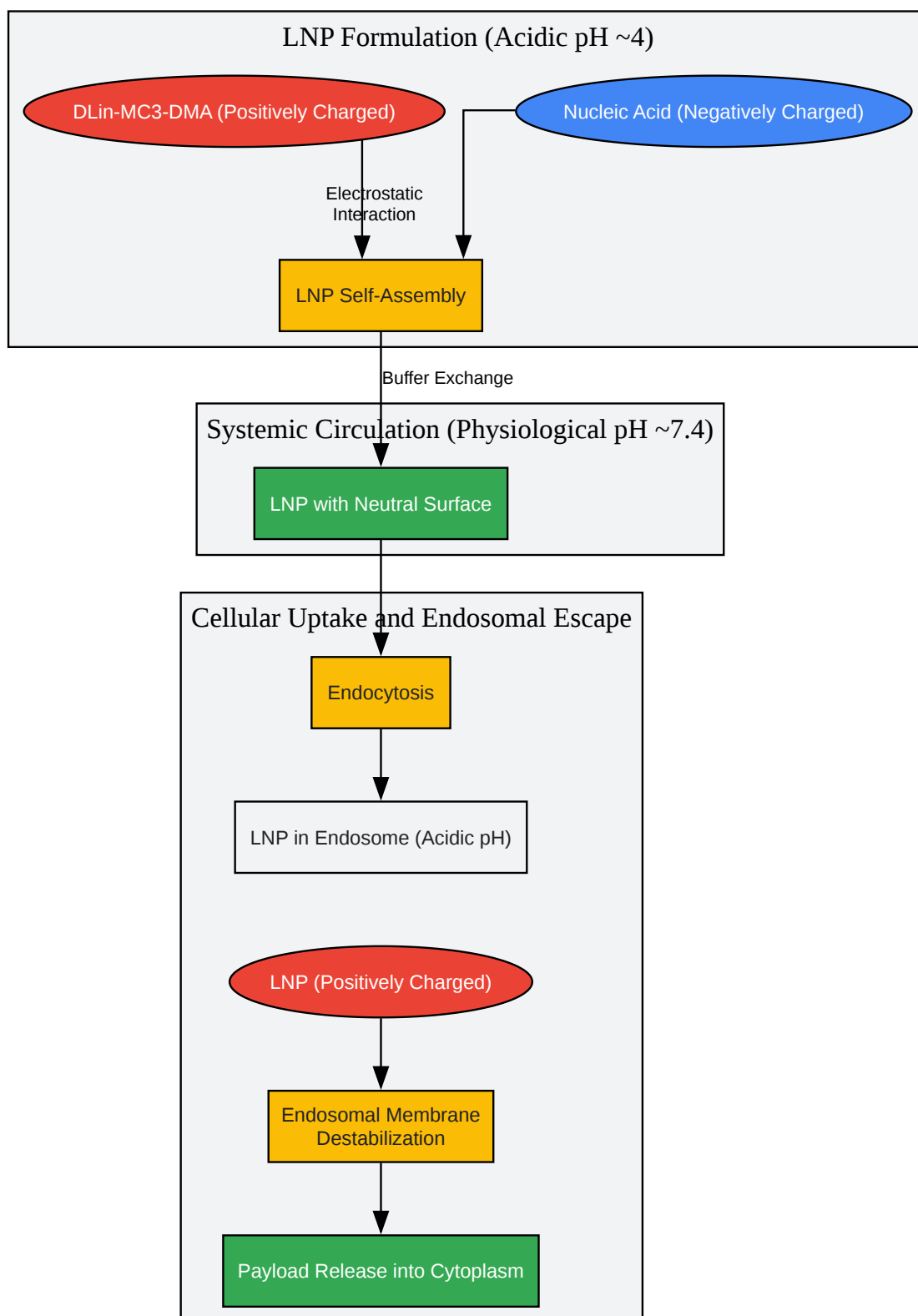
Property	Value	References
Molecular Formula	C43H79NO2	[6][7]
Molecular Weight	642.1 g/mol	[6][7][8]
Apparent pKa	6.44	[1][3][6][9]
CAS Number	1224606-06-7	[6][7][8]
Purity	≥95%	[6][7]
Solubility	Soluble in ethanol and DMSO	[4][6][10]
Appearance	A solution in ethanol (e.g., 100 mg/ml)	[6][7]

Mechanism of Action: pH-Dependent Protonation and Endosomal Escape

The efficacy of DLin-MC3-DMA as a delivery vehicle is largely attributed to its ionizable nature, specifically its pKa of 6.44.[3][5][9] This pKa value is pivotal for the two primary functions of the lipid nanoparticle (LNP): encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells.

- **Encapsulation (Acidic pH):** During the formulation of LNPs, which is typically carried out in an acidic buffer (pH ~4), the tertiary amine head group of DLin-MC3-DMA becomes protonated and thus positively charged.[5] This positive charge allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids like siRNA and mRNA, facilitating their encapsulation within the core of the LNP.[5]
- **Systemic Circulation (Physiological pH):** Once the LNPs are introduced into the bloodstream, where the pH is approximately 7.4, the DLin-MC3-DMA molecules are largely deprotonated and become near-neutral.[5][11] This neutral surface charge is crucial for reducing non-specific interactions with blood components and non-target cells, thereby increasing the circulation half-life and stability of the LNPs.[5]
- **Endosomal Escape (Acidic Endosomal pH):** After cellular uptake via endocytosis, the LNPs are trafficked into endosomes.[12] The endosomal environment is acidic (pH 5.5-6.5), which

again leads to the protonation of DLin-MC3-DMA.[5][12] The resulting positive charge on the lipid is thought to promote the interaction with anionic lipids in the endosomal membrane, leading to the destabilization of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect.[5]



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Mechanism of DLin-MC3-DMA mediated nucleic acid delivery.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs encapsulating nucleic acids is a critical step in the development of RNA-based therapeutics. A common method involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid. Microfluidic mixing is a widely used technique for precise and reproducible LNP production.[\[13\]](#)

Materials:

- DLin-MC3-DMA
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Nucleic acid (siRNA or mRNA)
- Absolute ethanol
- Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)[\[14\]](#)
- Dialysis system (e.g., MWCO 3.5 kDa)[\[14\]](#)
- Phosphate-buffered saline (PBS), pH 7.4

Lipid Stock Solution Preparation:

- Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.[\[14\]](#)
- Combine the lipid stock solutions to create a final lipid mixture with a molar ratio of 50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Nucleic Acid Solution Preparation:

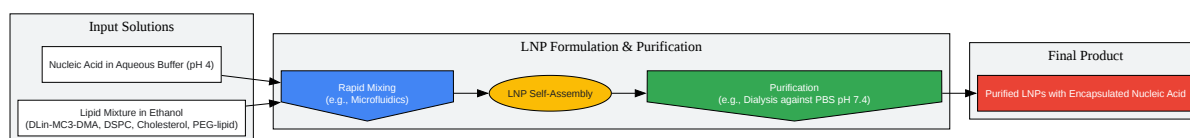
- Dissolve the nucleic acid (e.g., siRNA) in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[14]

LNP Formulation via Microfluidics:

- Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.
- Connect the syringes to a microfluidic mixing device.
- Set the flow rates to achieve a desired ratio, a common ratio being 3:1 (aqueous:organic).[13]
- Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of lipids into nanoparticles, encapsulating the nucleic acid.
- Collect the resulting LNP solution.

Purification:

- To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis kit.[12][14]



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Workflow for LNP formulation and purification.

Characterization of LNPs

After formulation, it is essential to characterize the LNPs to ensure they meet the required specifications for size, charge, and encapsulation efficiency.

Key Characterization Techniques:

Parameter	Method	Description
Particle Size and Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	DLS measures the size distribution of the LNPs in suspension. The PDI is a measure of the heterogeneity of the sample.
Zeta Potential	Electrophoretic Light Scattering (ELS)	ELS measures the surface charge of the LNPs. This is typically measured at both the formulation pH and physiological pH to confirm the pH-responsive charge behavior.
Encapsulation Efficiency	Ribogreen Assay or similar fluorescence-based assays	This assay quantifies the amount of nucleic acid encapsulated within the LNPs compared to the total amount of nucleic acid used in the formulation.

Experimental Protocol for pKa Determination:

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences its biological activity. A common method for its determination is the TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) fluorescence assay.

- Prepare LNP samples in a series of buffers with a range of pH values (e.g., pH 3 to pH 10).
- Add TNS to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

- As the pH decreases, the ionizable lipid becomes protonated, leading to a change in the LNP structure and the exposure of hydrophobic regions.
- Measure the fluorescence intensity at each pH.
- The pKa is determined as the pH at which half-maximal fluorescence intensity is observed. [\[18\]](#)

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